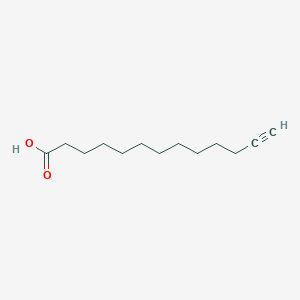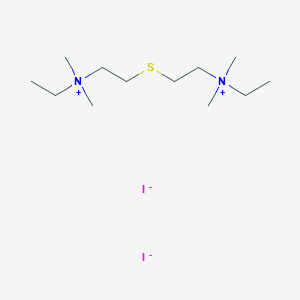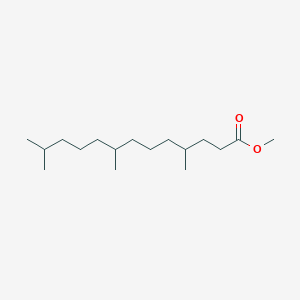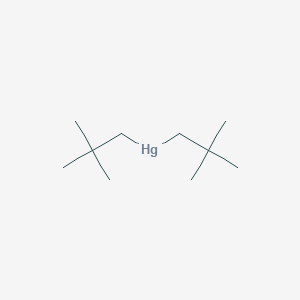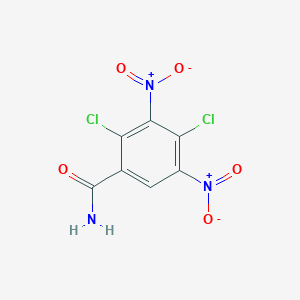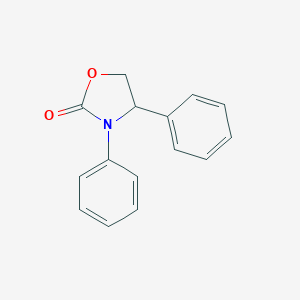
2-Oxazolidinone, 3,4-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxazolidinone, 3,4-diphenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains an oxazolidinone ring and two phenyl groups.
Mecanismo De Acción
The mechanism of action of 2-Oxazolidinone, 3,4-diphenyl- is not fully understood. However, it is believed to work by inhibiting the synthesis of proteins in bacteria, fungi, and viruses. This inhibition leads to the death of the microorganisms and the prevention of their growth.
Biochemical and Physiological Effects:
2-Oxazolidinone, 3,4-diphenyl- has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Oxazolidinone, 3,4-diphenyl- in lab experiments is its broad-spectrum activity against microorganisms. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the main limitations is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 2-Oxazolidinone, 3,4-diphenyl-. One potential area of focus is the development of new drugs based on this compound for the treatment of bacterial, fungal, and viral infections. Another area of focus is the investigation of its potential use in the treatment of cancer and other diseases. Further research is also needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 2-Oxazolidinone, 3,4-diphenyl- can be achieved through various methods. One of the most common methods is the reaction of 3,4-diphenyl-1,2,5-oxadiazole with chloroacetyl chloride in the presence of triethylamine. This reaction leads to the formation of 2-chloroacetyl-3,4-diphenyl-1,2-oxazolidin-5-one, which is then treated with sodium methoxide to obtain 2-Oxazolidinone, 3,4-diphenyl-.
Aplicaciones Científicas De Investigación
2-Oxazolidinone, 3,4-diphenyl- has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. It has also been studied for its potential use in the treatment of cancer and other diseases.
Propiedades
Número CAS |
13606-71-8 |
|---|---|
Nombre del producto |
2-Oxazolidinone, 3,4-diphenyl- |
Fórmula molecular |
C15H13NO2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
3,4-diphenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H13NO2/c17-15-16(13-9-5-2-6-10-13)14(11-18-15)12-7-3-1-4-8-12/h1-10,14H,11H2 |
Clave InChI |
JGXSWAULHGGZFZ-UHFFFAOYSA-N |
SMILES |
C1C(N(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1C(N(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



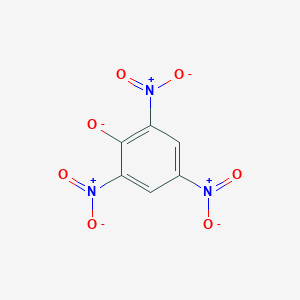


![2-Isopropylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B76455.png)


